molecular formula C29H19N3O2 B2796984 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 477503-91-6

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No. B2796984
CAS RN: 477503-91-6
M. Wt: 441.49
InChI Key: AWWZBIYVZZGBRI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound . It is a derivative of benzoxazole , a heterocyclic compound with a benzene-fused oxazole ring structure . Benzoxazole derivatives are known to have various biological activities and are used in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward chemistry without any quantitative chromatographic separations . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group has been reported to result in good antimalarial activity . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives .


Molecular Structure Analysis

The molecular formula of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is C19H13N3O2 . Its average mass is 315.325 Da and its monoisotopic mass is 315.100769 Da .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives are diverse. For instance, the reaction of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI gives various 2-substituted benzoxazoles .


Physical And Chemical Properties Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . Its molar refractivity is 91.7±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Benzoxazole-quinoline hybrids serve as promising scaffolds for drug development due to their diverse biological activities. Researchers have explored their potential as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory agents . The compound’s bicyclic planar structure allows for functionalization and modification, making it an attractive starting material for designing novel drugs.

Antifungal Activity

Studies have demonstrated that benzoxazole-quinoline derivatives exhibit antifungal properties. For instance, some compounds displayed activity comparable to the standard drug voriconazole against Aspergillus niger .

Cytotoxic Effects in Cancer Cells

Certain benzoxazole-quinoline hybrids have shown cytotoxic effects against various cancer cell lines. Notably, compound 5d demonstrated inhibition of lung, breast, and colon cancer cells, with IC50 values ranging from 51 to 54 μM. Cervical cancer cells required a slightly higher concentration (IC50 = 102.02 μM) .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Researchers have employed QSAR methodologies to correlate physicochemical properties of benzoxazole-quinoline derivatives with their biological activity. These models aid in predicting and optimizing drug behavior based on structural features .

Fluorescent Properties

Novel fluorescent derivatives, such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazoles, have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. These compounds exhibit interesting photophysical properties and may find applications in imaging and sensing .

Synthetic Strategies and Nanocatalysts

Recent advances in synthetic strategies for benzoxazole derivatives include pathways using 2-aminophenol as a precursor. Researchers have explored various reaction conditions, catalysts (including nanocatalysts), and substrates to achieve efficient synthesis .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3O2/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWZBIYVZZGBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

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